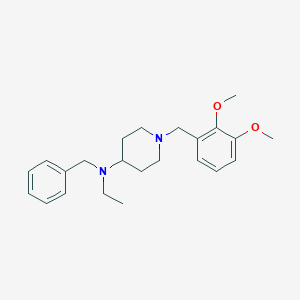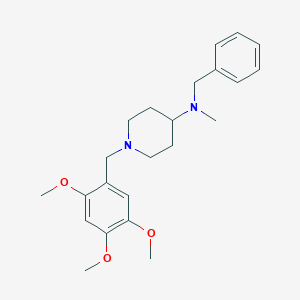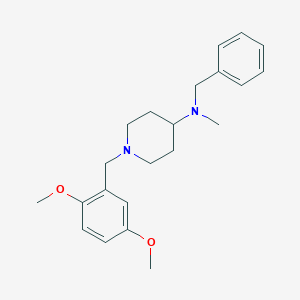![molecular formula C20H33N3O3 B247664 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247664.png)
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is also known as DMPEA-PZ or 4-DMPEA-PZ and is a derivative of the psychoactive compound, 2C-B. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound.
Mechanism of Action
The exact mechanism of action of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed that the compound acts as a partial agonist at 5-HT2A receptors, which modulates the activity of serotonin in the brain. This may contribute to the compound's potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This may contribute to the compound's potential therapeutic effects. However, the compound has also been shown to have some adverse effects, such as inducing hyperthermia and seizures in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol is its potential therapeutic properties for the treatment of psychiatric disorders. However, the compound has some limitations for lab experiments, including its potential adverse effects and limited understanding of its mechanism of action.
Future Directions
There are several future directions for research related to 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol. These include further investigations into its mechanism of action, optimization of the synthesis method to improve yield and purity, and exploration of its potential therapeutic properties for the treatment of psychiatric disorders. Additionally, there is a need for more studies to evaluate the safety and toxicity of the compound in animal models and humans.
Synthesis Methods
The synthesis of 2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of an acid catalyst to form 1-(2,4-Dimethoxybenzyl)-4-piperidinone. This intermediate compound is then reacted with piperazine and ethylene glycol to produce this compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
2-{4-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol has been studied extensively for its potential therapeutic properties. The compound has been shown to have an affinity for serotonin 2A (5-HT2A) receptors, which are involved in the regulation of mood, cognition, and perception. This has led to investigations into the use of the compound for the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Properties
Molecular Formula |
C20H33N3O3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[4-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H33N3O3/c1-25-19-4-3-17(20(15-19)26-2)16-22-7-5-18(6-8-22)23-11-9-21(10-12-23)13-14-24/h3-4,15,18,24H,5-14,16H2,1-2H3 |
InChI Key |
CHXPRFGLVZYURU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCN(CC3)CCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(4-Ethylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247584.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)








![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
